Dimethyl 1-(4-chlorobenzyl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, including the formation of the dihydropyridine ring and the introduction of the various substituents. The synthetic routes typically involve the use of reagents such as chlorinating agents, methoxylating agents, and carboxylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and chlorinated phenyl compounds. Compared to these compounds, 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Similar compounds include:
Properties
Molecular Formula |
C23H21Cl2NO6 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H21Cl2NO6/c1-30-19-9-14(8-18(25)21(19)27)20-16(22(28)31-2)11-26(12-17(20)23(29)32-3)10-13-4-6-15(24)7-5-13/h4-9,11-12,20,27H,10H2,1-3H3 |
InChI Key |
NNWVFEXVTSEVNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Cl)O |
Origin of Product |
United States |
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